molecular formula C13H27N B141274 N-(Heptan-2-yl)cyclohexanamine CAS No. 132666-32-1

N-(Heptan-2-yl)cyclohexanamine

Cat. No.: B141274
CAS No.: 132666-32-1
M. Wt: 197.36 g/mol
InChI Key: LAOITWQWJJDLQA-UHFFFAOYSA-N
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Description

N-(Heptan-2-yl)cyclohexanamine is an organic compound with the molecular formula C13H27N. It is a cyclohexylamine derivative where the amine group is substituted with a heptan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Heptan-2-yl)cyclohexanamine typically involves the reaction of cyclohexylamine with heptan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(Heptan-2-yl)cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-(Heptan-2-yl)cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Heptan-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as amine receptors. The compound can act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Heptan-2-yl)cyclohexanamine is unique due to the combination of the cyclohexyl and heptan-2-yl groups, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to its simpler counterparts .

Properties

IUPAC Name

N-heptan-2-ylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h12-14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOITWQWJJDLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563540
Record name N-(Heptan-2-yl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92162-22-6
Record name N-(Heptan-2-yl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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